molecular formula C14H24N2O6 B2918515 oxalic acid;3-(oxetan-3-yl)azetidine CAS No. 1956369-40-6

oxalic acid;3-(oxetan-3-yl)azetidine

Cat. No.: B2918515
CAS No.: 1956369-40-6
M. Wt: 316.354
InChI Key: NSBLUUDIBPFTJQ-UHFFFAOYSA-N
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Description

Oxalic acid;3-(oxetan-3-yl)azetidine is a compound that combines the properties of oxalic acid with those of a heterocyclic structure containing both oxetane and azetidine rings. Oxalic acid is a simple dicarboxylic acid, while oxetane and azetidine are four-membered rings containing oxygen and nitrogen atoms, respectively. This unique combination of functional groups and ring structures makes the compound of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;3-(oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings followed by their combination with oxalic acid. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, are obtained through reactions like the Horner–Wadsworth–Emmons reaction and further treated with various amines to yield the target compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using catalysts to increase yield, and ensuring the purity of the final product through techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;3-(oxetan-3-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The oxetane and azetidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxalic acid;3-(oxetan-3-yl)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing nitrogen, used in various pharmaceuticals.

    Oxetane: A four-membered ring containing oxygen, used as a building block in organic synthesis.

    Pyrrolidine: A five-membered ring containing nitrogen, similar to azetidine but with different properties.

Uniqueness

Oxalic acid;3-(oxetan-3-yl)azetidine is unique due to its combination of oxalic acid with both oxetane and azetidine rings. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The presence of both oxygen and nitrogen in the ring structures allows for diverse interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

oxalic acid;3-(oxetan-3-yl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLUUDIBPFTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956369-40-6
Record name bis(3-(oxetan-3-yl)azetidine) oxalate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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